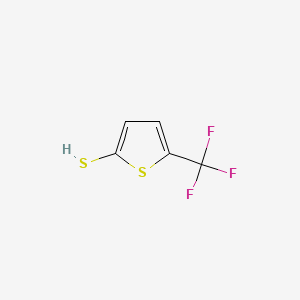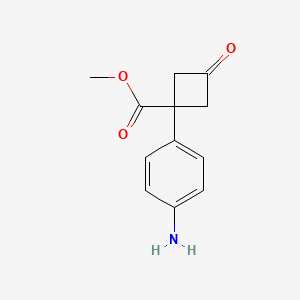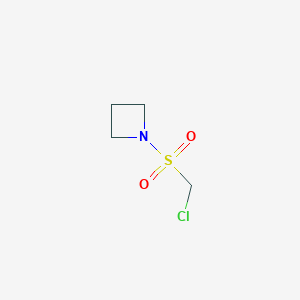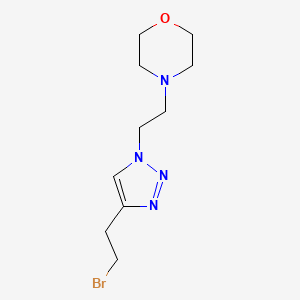
4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine is an organic compound that features a morpholine ring substituted with a bromoethyl group and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Bromoethyl Group: The triazole ring is then reacted with 2-bromoethanol under basic conditions to introduce the bromoethyl group.
Attachment to the Morpholine Ring: Finally, the bromoethyl-triazole intermediate is reacted with morpholine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The triazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Substituted morpholine derivatives.
Oxidation: Morpholine N-oxides.
Reduction: Reduced triazole derivatives.
Applications De Recherche Scientifique
4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of triazole-containing compounds on biological systems.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Bromoethyl)morpholine: Lacks the triazole ring, making it less versatile in terms of chemical reactivity.
1-(2-Bromoethyl)-1H-1,2,3-triazole:
4-(2-(4-Chloroethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine: Similar structure but with a chloroethyl group instead of a bromoethyl group, which may affect its reactivity and biological activity.
Uniqueness
4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine is unique due to the presence of both a morpholine ring and a triazole ring, providing a combination of chemical functionalities that can be exploited in various applications. The bromoethyl group further enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C10H17BrN4O |
|---|---|
Poids moléculaire |
289.17 g/mol |
Nom IUPAC |
4-[2-[4-(2-bromoethyl)triazol-1-yl]ethyl]morpholine |
InChI |
InChI=1S/C10H17BrN4O/c11-2-1-10-9-15(13-12-10)4-3-14-5-7-16-8-6-14/h9H,1-8H2 |
Clé InChI |
DIXAUFKOCKIKIH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCN2C=C(N=N2)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


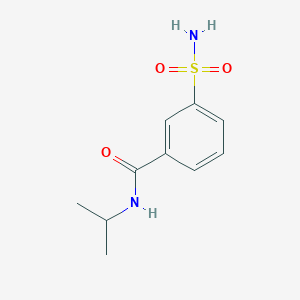

![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13544321.png)
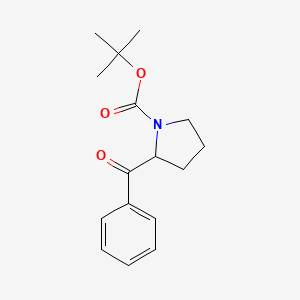
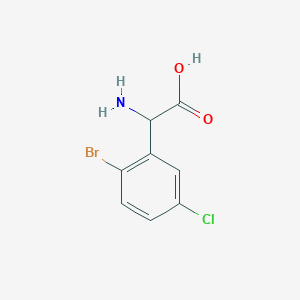
![Ethyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13544337.png)


